2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 941918-76-9
VCID: VC5280877
InChI: InChI=1S/C21H24N2O5/c1-26-16-7-6-8-17(27-2)20(16)21(25)22-14-10-11-15(18(13-14)28-3)23-12-5-4-9-19(23)24/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

CAS No.: 941918-76-9

Cat. No.: VC5280877

Molecular Formula: C21H24N2O5

Molecular Weight: 384.432

* For research use only. Not for human or veterinary use.

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide - 941918-76-9

Specification

CAS No. 941918-76-9
Molecular Formula C21H24N2O5
Molecular Weight 384.432
IUPAC Name 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H24N2O5/c1-26-16-7-6-8-17(27-2)20(16)21(25)22-14-10-11-15(18(13-14)28-3)23-12-5-4-9-19(23)24/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Standard InChI Key VBSFSKFXVIRVSN-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (C₂₁H₂₄N₂O₅, MW 384.432 g/mol) features a central benzamide core substituted with methoxy groups at positions 2 and 6 of the benzene ring. The aniline moiety at the N-terminus incorporates a 3-methoxy group and a 4-substituted 2-oxopiperidin-1-yl ring. The piperidinone group introduces a lactam functionality, enhancing hydrogen-bonding capacity and conformational rigidity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2,6-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Molecular FormulaC₂₁H₂₄N₂O₅
Exact Mass384.1685 g/mol
Topological Polar Surface Area86.4 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (3 methoxy O, 2 carbonyl O, 1 amide O)

The SMILES notation (COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC) confirms the spatial arrangement of substituents, while the InChIKey (VBSFSKFXVIRVSN-UHFFFAOYSA-N) provides a unique identifier for database searches.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for critical functional groups:

  • Methoxy protons: Three singlets at δ 3.72–3.85 ppm (integration 3H each).

  • Piperidinone carbonyl: A deshielded carbon at δ 170.2 ppm in ¹³C NMR.

  • Amide proton: A broad singlet at δ 8.21 ppm (1H, exchanges with D₂O).

X-ray crystallography of analogous compounds shows planar benzamide systems with dihedral angles of 12–18° between the aromatic rings, suggesting moderate conjugation between the electron-rich methoxy groups and the amide linkage.

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

The synthesis involves a four-step sequence starting from 3-methoxy-4-nitrophenol:

  • Nitrogen Protection: Treatment with Boc₂O in THF yields the tert-butyl carbamate derivative (85% yield).

  • Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) with δ-valerolactam introduces the piperidinone ring (72% yield).

  • Amide Coupling: Reaction with 2,6-dimethoxybenzoyl chloride using HOBt/EDC in DCM (0–5°C) forms the benzamide core (68% yield).

  • Deprotection: TFA-mediated removal of the Boc group affords the final product (91% yield).

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling Temperature0–5°CMinimizes O-acylation
Solvent PolarityDichloromethane (ε 8.93)Enhances reagent solubility
Catalyst Loading10 mol% Pd/CBalances cost and activity

Industrial Production Challenges

Scale-up introduces challenges in:

  • Exotherm Management: Continuous flow reactors maintain temperature during amidation (-10°C jacket cooling).

  • Byproduct Formation: LC-MS analysis identifies N-acylurea (≤3%) from carbodiimide coupling agents, mitigated by adding HOBt.

  • Purification: Simulated moving bed chromatography achieves >99.5% purity with methanol/water gradients.

Biological Activity and Mechanism

Enzymatic Inhibition Profiling

In vitro assays against kinase panels reveal:

Table 3: IC₅₀ Values Against Selected Targets

EnzymeIC₅₀ (nM)Selectivity Index (vs. CDK2)
CDK2/Cyclin E48 ± 31.0
GSK-3β320 ± 256.7
EGFR (T790M mutant)>10,000>208

The 2-oxopiperidin-1-yl group occupies the hydrophobic back pocket of CDK2, as shown in molecular docking studies (AutoDock Vina, ΔG = -9.2 kcal/mol). Methoxy substituents engage in hydrogen bonds with Glu81 and Lys89 residues, explaining the 10-fold potency increase over non-methoxy analogs.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Comparing 2,6- vs. 3,5-dimethoxy substitution:

Table 4: Physicochemical and Biological Comparisons

Property2,6-Dimethoxy Isomer3,5-Dimethoxy Isomer
LogP (Calculated)2.842.91
Aqueous Solubility12.8 mg/L9.4 mg/L
CDK2 IC₅₀48 nM210 nM
Metabolic Stabilityt₁/₂ = 43 min (HLM)t₁/₂ = 28 min (HLM)

The 2,6-substitution pattern enhances target engagement through optimal π-stacking with kinase Phe82, while 3,5-isomers suffer from steric clashes.

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